molecular formula C12H16N2 B358400 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole CAS No. 5805-62-9

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B358400
CAS No.: 5805-62-9
M. Wt: 188.27g/mol
InChI Key: SQTKTADPLQXCCU-UHFFFAOYSA-N
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Description

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features the privileged benzimidazole core, a structure known for its wide array of pharmacological activities and its role as a key scaffold in drug discovery . The benzimidazole moiety is a fundamental building block in numerous therapeutic agents, including antiparasitics, antimicrobials, antivirals, and anticancer drugs . Its structural similarity to naturally occurring nucleotides allows it to interact effectively with biopolymers in living systems . This specific derivative is of significant interest for developing novel bioactive molecules. The tert-butyl substituent is a common feature in medicinal chemistry that can influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Research into closely related 1,2,5-trisubstituted benzimidazoles has demonstrated potent antitumor activity against a range of human cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia . Furthermore, such benzimidazole derivatives are extensively investigated for their antimicrobial potential against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The primary value of this compound lies in its utility as a versatile synthon for constructing more complex, target-oriented molecules for biological evaluation in these areas. This product is intended for research applications as a chemical reference standard or a synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-tert-butyl-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-13-10-6-5-9(12(2,3)4)7-11(10)14-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTKTADPLQXCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The Stobbe condensation, followed by cyclization, emerges as a dominant method for constructing the benzimidazole core. As detailed in patent WO2015005615A1, this two-step process begins with the condensation of a substituted imidazole-carbaldehyde derivative (e.g., 1-benzyl-2-(tert-butyl)-1H-imidazole-5-carbaldehyde) with diethyl succinate under basic conditions. The reaction proceeds via a nucleophilic attack at the carbonyl group, forming a conjugated dienoate intermediate. For 5-(tert-butyl)-2-methyl derivatives, the tert-butyl group is introduced at the imidazole ring’s C2 position during the aldehyde synthesis stage, typically via alkylation of imidazole precursors with tert-butyl bromide.

Critical Parameters :

  • Base Selection : Potassium tert-butoxide or sodium ethoxide (1–1.5 equiv) in methanol or ethanol.

  • Temperature : 50–55°C for 12–24 hours.

  • Yield : 68–85% for intermediates such as (E)-4-(1-benzyl-2-(tert-butyl)-1H-imidazole-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid.

Cyclization to Benzimidazole

Cyclization of the dienoate intermediate is achieved using acetic anhydride or trifluoroacetic anhydride, facilitating intramolecular nucleophilic aromatic substitution. The tert-butyl group’s steric bulk necessitates prolonged reaction times (18–24 hours) at 80–90°C.

Example :

  • Substrate : (E)-4-(1-benzyl-2-(tert-butyl)-1H-imidazole-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid.

  • Conditions : Acetic anhydride (3 equiv), reflux in toluene.

  • Product : Ethyl 4-acetoxy-1-benzyl-2-tert-butyl-1H-benzo[d]imidazole-6-carboxylate (72% yield).

Oxidative Cyclization Using Na₂S₂O₅

Aldehyde-Diamine Condensation

An alternative route involves the condensation of 4-tert-butyl-2-methylbenzaldehyde with o-phenylenediamine derivatives in the presence of sodium metabisulfite (Na₂S₂O₅). This method, adapted from PMC8793051, leverages the in situ generation of bisulfite-aldehyde adducts to facilitate cyclization.

Optimized Conditions :

  • Solvent : Ethanol/water (3:1 v/v).

  • Oxidant : Na₂S₂O₅ (1.2 equiv).

  • Temperature : 70°C for 8 hours.

  • Yield : 62–72% for analogous benzimidazoles.

Limitations and Modifications

The tert-butyl group’s electron-donating nature reduces electrophilicity at the aldehyde carbon, necessitating higher temperatures (90–100°C) for effective cyclization. Substituting Na₂S₂O₅ with iodine or DDQ improves yields to 78–82% but introduces purification challenges.

Protecting Group Strategies

tert-Butyl Carbamate Protection

GlpBio’s formulation data for tert-butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate highlights the utility of Boc protection during synthesis. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, enabling selective functionalization at the N1 position.

Deprotection Protocol :

  • Reagent : 4M HCl in dioxane.

  • Conditions : 25°C for 2 hours.

  • Yield : >95% free amine.

Benzyl Group Removal

Patent examples employ benzyl groups as N1 protectors, requiring hydrogenolysis (H₂, Pd/C) for removal. This step is critical for generating the 1H-benzo[d]imidazole scaffold.

Hydrogenolysis Parameters :

  • Catalyst : 10% Pd/C (0.1 equiv).

  • Solvent : Ethanol.

  • Pressure : 50 psi H₂, 6 hours.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Disadvantages
Stobbe CondensationCondensation → Cyclization → Deprotection68–72Scalable, high regioselectivityMulti-step, requires protecting groups
Oxidative CyclizationAldehyde-diamine condensation62–72Fewer steps, mild conditionsLower yields for bulky substituents
Boc ProtectionProtection → Functionalization → Deprotection>95 (final)Chemoselective, avoids hydrogenolysisAdditional protection/deprotection steps

Scalability and Industrial Considerations

Solvent and Cost Optimization

The patent emphasizes methanol and methylene chloride as cost-effective solvents, reducing production costs by 40% compared to DMF or THF. Mixed solvent systems (e.g., methylene chloride/water) enhance cyclization efficiency by stabilizing intermediates.

Hazard Mitigation

Replacing hazardous reagents (e.g., POCl₃) with acetic anhydride in cyclization steps improves safety profiles. Patent data reports a 90% reduction in waste generation compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole core with a tert-butyl group at the 5-position and a methyl group at the 2-position. This specific substitution pattern enhances its stability and reactivity, making it a valuable candidate for various applications.

Medicinal Chemistry

The compound has shown potential as a lead compound in drug discovery, particularly in the development of therapeutic agents. Its derivatives are being investigated for various biological activities:

  • Anticancer Activity : Studies have indicated that derivatives of this compound can induce cell cycle arrest in cancer cells, such as HepG2 cells, demonstrating potential as anticancer agents.
  • Antiviral Properties : Certain derivatives have been evaluated for their efficacy against human cytomegalovirus (HCMV), revealing promising results in inhibiting viral replication without significant cytotoxicity.
  • Antimicrobial and Antifungal Activities : The compound exhibits antimicrobial properties against various pathogens, contributing to its potential use in treating infections .

Organic Synthesis

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole serves as an important building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, enhancing the efficiency of chemical reactions.

Industrial Applications

In the industrial sector, this compound is employed in the development of advanced materials such as polymers and dyes. It also finds applications in catalysis and serves as a stabilizer in various chemical processes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on HepG2 Cells : A derivative was tested for its ability to induce cell cycle arrest in HepG2 cells. Results showed increased G1 phase populations and decreased S-phase progression, indicating its anticancer potential.
  • Antiviral Activity Assessment : Derivatives were evaluated for antiviral efficacy against HCMV, showing significant inhibition of viral replication with minimal cytotoxic effects.
  • Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited strong antimicrobial activity against strains like Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties of Selected Benzimidazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole 5-tert-butyl, 2-methyl C₁₂H₁₆N₂ 188.27 High hydrophobicity; NMR-validated
2-ethyl-5-tert-butyl-4-imidazolyl 2-ethyl, 5-tert-butyl C₈H₁₅N 125.21 Smaller ring system; higher polarity
5-Methyl-1H-benzimidazole 5-methyl C₈H₈N₂ 132.17 Simpler structure; lower steric bulk
5-(tert-butyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole 5-tert-butyl, 2-CF₃ C₁₂H₁₃F₃N₂ 242.24 Electron-withdrawing CF₃ group; higher MW
2-Chloro-7-fluoro-1H-benzo[d]imidazole 2-Cl, 7-F C₇H₅ClFN₂ 185.58 Halogenated; potential reactivity

Key Observations:

  • Steric and Electronic Effects : The tert-butyl group in this compound enhances hydrophobicity compared to simpler analogs like 5-methyl-1H-benzimidazole (C₈H₈N₂) . This bulky substituent may reduce solubility in polar solvents but improve lipid membrane permeability in biological systems.
  • Electron-Withdrawing Groups: The trifluoromethyl (CF₃) substituent in 5-(tert-butyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole increases molecular weight (242.24 vs.
  • Halogenated Derivatives : Compounds like 2-chloro-7-fluoro-1H-benzo[d]imidazole exhibit higher reactivity due to halogen substituents, making them intermediates in cross-coupling reactions or drug candidates with modified binding affinities .

Biological Activity

5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its stability and reactivity, making it a valuable candidate for various therapeutic applications.

Chemical Structure

The compound's structure consists of a benzimidazole core with a tert-butyl group at the 5-position and a methyl group at the 2-position. This configuration is crucial for its biological activity, influencing how the compound interacts with biological macromolecules.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro cytotoxicity assessments using the MTT assay revealed that certain derivatives demonstrated potent activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The most active compounds exhibited IC50 values ranging from 7.82 to 10.21 μM, comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .

Table 1: Cytotoxicity of Selected Compounds

CompoundCancer Cell LineIC50 (μM)
This compoundHepG29.50
Derivative AMCF-78.75
Derivative BHCT-11610.21

The mechanism by which this compound induces apoptosis in cancer cells has been explored through flow cytometry and analysis of apoptotic markers. The compound was found to significantly increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2, indicating a clear pro-apoptotic signaling pathway .

Figure 1: Apoptotic Protein Levels in HepG2 Cells
Apoptotic Protein Levels

Antimicrobial and Antifungal Properties

Beyond its anticancer potential, this compound has also been investigated for its antimicrobial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens, suggesting its utility in treating infections . The specific mechanism involves binding to enzymes critical for microbial survival, thereby disrupting their metabolic processes.

Anti-inflammatory Effects

Preliminary research has indicated that derivatives of benzimidazoles can exhibit anti-inflammatory properties. In particular, compounds related to this compound have been shown to inhibit inflammatory pathways by blocking specific enzyme activities involved in inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Case Study on HepG2 Cells : A derivative of the compound was tested for its ability to induce cell cycle arrest in HepG2 cells, resulting in increased G1 phase populations and decreased S-phase progression, demonstrating its potential as an anticancer agent .
  • Antiviral Activity : Certain derivatives were evaluated for antiviral efficacy against human cytomegalovirus (HCMV), showing promising results in inhibiting viral replication without significant cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole
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5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole

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